2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine
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Overview
Description
2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine is a chemical compound with the molecular formula C14H23N3 It is known for its unique structure, which includes a tetrahydroisoquinoline core substituted with a dimethylaminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.
Introduction of the Dimethylaminopropyl Group: The dimethylaminopropyl group can be introduced via nucleophilic substitution reactions. For example, the tetrahydroisoquinoline core can be reacted with 3-chloropropylamine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminopropyl group, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted tetrahydroisoquinolines.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar in structure but lacks the tetrahydroisoquinoline core.
3-(Dimethylamino)propylamine: Contains the dimethylaminopropyl group but not the tetrahydroisoquinoline structure.
Uniqueness
2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine is unique due to its combination of the tetrahydroisoquinoline core and the dimethylaminopropyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research applications.
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-3,4-dihydro-1H-isoquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(2)8-4-9-17-10-7-12-5-3-6-14(15)13(12)11-17/h3,5-6H,4,7-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRKGGXCPROGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCC2=C(C1)C(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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